[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13531957
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m1/s1 |
| Standard InChI Key | XMZFXTQJXILMAV-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. Carbamates are known for their diverse applications, including use in agriculture as pesticides and in medicine as drug candidates due to their ability to interact with biological systems. This specific compound, with the CAS number 1354019-65-0, has a molecular formula of C17H25N3O3 .
Synthesis and Characterization
The synthesis of carbamate compounds typically involves several steps, including the formation of the carbamate group and the attachment of the benzyl ester. These reactions require careful optimization of conditions such as solvent choice, temperature, and reaction time to achieve high yield and purity. Characterization methods may include spectroscopic techniques like FTIR, NMR, and mass spectrometry to confirm the structure and purity of the compound .
Biological Activity and Potential Applications
While specific biological activity data for [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is not readily available, carbamates in general are known to interact with biological targets such as enzymes or receptors, which could imply potential applications in drug development. Further research would be necessary to elucidate its precise mechanism of action and potential therapeutic uses.
Research Findings and Future Directions
Given the limited specific information available on this compound, future research should focus on its synthesis optimization, detailed characterization, and biological evaluation. This could involve molecular docking studies to predict interactions with biological targets and in vitro assays to assess its pharmacological properties.
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